1-methyl 4-prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate
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Overview
Description
1-methyl 4-prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a chemical compound with the molecular formula C13H21NO6 and a molecular weight of 287.31 g/mol . This compound is often used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl 4-prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-4-prop-2-en-1-yl and (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl 4-prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl 4-prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl 4-prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl 4-prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate: This compound is unique due to its specific structure and functional groups.
2-methoxy-4-(prop-2-en-1-yl)phenol: Another compound with similar structural features but different functional groups and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-O-methyl 4-O-prop-2-enyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-6-7-19-10(15)8-9(11(16)18-5)14-12(17)20-13(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,14,17)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNNIMLGUGDHF-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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